2-Fluoro-L-tyrosine hydrochloride is a fluorinated derivative of the amino acid L-tyrosine, classified as a non-proteinogenic amino acid. This compound is notable for its potential applications in biochemical research and drug development due to its structural similarity to L-tyrosine, which plays a crucial role in protein synthesis and neurotransmitter production.
The synthesis of 2-Fluoro-L-tyrosine hydrochloride typically involves the following methods:
Technical details regarding reaction conditions, yields, and purification methods are often documented in synthetic organic chemistry literature.
The molecular formula for 2-Fluoro-L-tyrosine hydrochloride is , with a molecular weight of approximately 235.64 g/mol.
The InChI Key for this compound is MVBVOABWDNQILK-QRPNPIFTSA-N, which provides a unique identifier for computational chemistry applications.
2-Fluoro-L-tyrosine hydrochloride can participate in various chemical reactions:
Technical details about these reactions often include specifics about reaction conditions (temperature, solvent) and yields.
The mechanism of action for 2-Fluoro-L-tyrosine hydrochloride primarily involves its role as an analog of L-tyrosine in biological systems:
Data supporting these mechanisms typically come from biochemical assays and pharmacological studies.
The physical properties of 2-Fluoro-L-tyrosine hydrochloride include:
Chemical properties include:
Relevant data regarding toxicity and safety profiles are also critical when handling this compound in laboratory settings.
2-Fluoro-L-tyrosine hydrochloride has several scientific uses:
The versatility of 2-Fluoro-L-tyrosine hydrochloride makes it an important compound in both academic research and pharmaceutical development contexts.
Fluoro-de-stannylation enables regioselective electrophilic fluorination of aromatic amino acids. The method employs organotin precursors to direct fluorine incorporation exclusively to the ortho-position of tyrosine derivatives. The optimal precursor, (2S)-2-tert-butyloxycarbonylamino-3-(4-tert-butyloxycarbonyloxy-2-tri-methylstannyl-phenyl)-propionic acid ethyl ester (Precursor 1), undergoes electrophilic substitution with [¹⁸F]F₂ generated via the ¹⁸O(p,n)¹⁸F nuclear reaction. This approach achieves a chemical yield of 42.7 ± 1.6% and eliminates toxic byproducts like 3-fluoro-L-tyrosine (isomeric purity >97%) [1] [2]. The Boc (tert-butyloxycarbonyl) groups ensure stability during fluorination and are cleaved post-reaction with aqueous hydrobromic acid. Automation compatibility and scalability for clinical production are significant advantages of this route [1].
Enantiopure 2-fluoro-L-tyrosine synthesis leverages chiral auxiliaries to preserve stereochemical integrity. A Ni(II) complex of the Schiff base derived from (S)-[N-2-(N′-benzylprolyl)amino]benzophenone (BPB) and alkylated (S)-tyrosine serves as a precursor (Ni-(S)-BPB-(S)-Tyr-OCH₂CH₂OTs). Nucleophilic fluorination with no-carrier-added [¹⁸F]fluoride occurs under phase-transfer conditions using tetrabutylammonium carbonate (TBAC) or K₂.₂.₂./K₂CO₃, yielding enantiomeric excess >95% [7]. The mild acidic hydrolysis (0.2 M HCl) cleaves the chiral auxiliary without racemization. This method circumvents harsh bases that compromise stereoselectivity—a limitation of traditional phase-transfer catalysts like K₂.₂.₂./K₂CO₃, which promote elimination side reactions [7] [9].
Boc protection strategies critically influence radiochemical yields and deprotection efficiency. The Boc-protected stannane precursor 1 (see Table 1) outperforms Seebach-type imidazolidinone precursors (2 and 3), which suffer from <2% yield due to resistant O-methyl ether cleavage [1]. Hydrolysis kinetics reveal Boc removal with aqueous HBr (48%) completes within 30 minutes, whereas O-methyl deprotection requires prolonged treatment (>4 hours) with aggressive reagents (HI or HBr), causing degradation. Orthogonal protection (Boc for amine, ethyl ester for carboxylate) enables sequential deprotection, minimizing side reactions. Precursor design also impacts automated synthesis: Boc-protected derivatives facilitate cartridge-based purification, replacing HPLC in O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) production [5] [6].
Table 1: Precursor Efficacy in Fluoro-De-Stannylation
Precursor | Protecting Groups | Yield (%) | Key Limitation |
---|---|---|---|
1 (Di-Boc stannyl tyrosine ethylester) | Boc (amine/phenolic), ethyl ester (carboxyl) | 42.7 ± 1.6 | None |
2/3 (Seebach imidazolidinone) | Methyl ether (phenolic), imidazolidine (amine) | <2 | Resistant O-methyl deprotection |
Tin alkyl group size governs reactivity and byproduct formation in fluoro-de-stannylation. Trimethylstannyl precursors (e.g., 1) exhibit faster reaction kinetics (reaction time <5 minutes) due to lower steric hindrance, achieving near-quantitative fluorination efficiency. In contrast, tributylstannyl analogs require extended reaction times and generate trialkyltin fluorides, complicating purification [1]. The trimethylstannyl moiety’s higher reactivity also suppresses competing side reactions, such as ipso-substitution or oxidation, which are prevalent with bulkier tributylstannyl groups. However, trimethyltin derivatives pose greater toxicity risks, necessitating rigorous purification for clinical use. The trade-off between reactivity and safety dictates precursor selection: trimethylstannyl for high-yield radiochemistry, tributylstannyl where toxicity constraints prevail [1].
Table 2: Tin Precursor Performance Comparison
Tin Group | Reaction Rate | Byproducts | Purification Complexity | Application Context |
---|---|---|---|---|
Trimethylstannyl | High (t < 5 min) | Minimal | Low | High-yield radiochemistry |
Tributylstannyl | Moderate (t > 10 min) | Trialkyltin fluorides | High | Toxicity-sensitive settings |
Compounds Mentioned
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: